N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide

HDAC inhibitor isoform selectivity SAR

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide (CAS 923500-40-7) is a synthetic small molecule belonging to the benzo[cd]indol-2(1H)-one class, a privileged scaffold in epigenetic and oncology drug discovery. The compound features a core 2-oxo-1,2-dihydrobenzo[cd]indole ring system N-substituted with an n-butyl group at position 1, and a 6-acetamide side chain bearing a 4-isopropylphenyl moiety.

Molecular Formula C26H28N2O2
Molecular Weight 400.522
CAS No. 923500-40-7
Cat. No. B2605797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide
CAS923500-40-7
Molecular FormulaC26H28N2O2
Molecular Weight400.522
Structural Identifiers
SMILESCCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)C(C)C)C=CC=C3C1=O
InChIInChI=1S/C26H28N2O2/c1-4-5-15-28-23-14-13-22(20-7-6-8-21(25(20)23)26(28)30)27-24(29)16-18-9-11-19(12-10-18)17(2)3/h6-14,17H,4-5,15-16H2,1-3H3,(H,27,29)
InChIKeyROTWNUDNQPZXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide (CAS 923500-40-7): Compound Class and Procurement Context


N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide (CAS 923500-40-7) is a synthetic small molecule belonging to the benzo[cd]indol-2(1H)-one class, a privileged scaffold in epigenetic and oncology drug discovery [1]. The compound features a core 2-oxo-1,2-dihydrobenzo[cd]indole ring system N-substituted with an n-butyl group at position 1, and a 6-acetamide side chain bearing a 4-isopropylphenyl moiety. The benzo[cd]indol-2(1H)-one scaffold has been validated across multiple target classes including BET bromodomains (BRD4), histone deacetylases (HDACs), the Hedgehog signaling pathway, and Atg4B, establishing this chemotype as a versatile starting point for probe and lead development [2]. This compound is primarily procured as a research tool for structure-activity relationship (SAR) exploration, target deconvolution studies, and as a reference standard within in-class screening campaigns.

Why Generic Substitution of N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide Is Not Advisable


Within the benzo[cd]indol-2(1H)-one series, even minor structural modifications at N-1 and C-6 positions produce pronounced shifts in target selectivity, potency, and physicochemical behavior [1]. The n-butyl N-1 substituent in this compound, as opposed to the common N-ethyl or N-H analogs, alters the hydrophobic lysine tunnel occupancy in HDAC targets and modifies the steric complementarity with the bromodomain acetyl-lysine binding pocket [2]. The 4-isopropylphenylacetamide side chain at C-6 differentiates this compound from analogs bearing thiophene, ethylsulfonylphenyl, or benzodioxole groups, each of which has been reported to exhibit divergent inhibitor potency and selectivity profiles across HDAC isoforms and BET family members [3]. Generic substitution without structural confirmation risks unknowingly swapping a compound with one that has a different target engagement signature, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide vs. Closest Analogs


N-1 Substituent Impact on HDAC Isoform Selectivity: n-Butyl vs. N-Ethyl Differentiation

The n-butyl group at N-1 of the target compound provides a longer, more flexible hydrophobic chain compared to the N-ethyl analog (N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide, molecular weight 372.47). In the benzo[cd]indol-2(1H)-one HDAC inhibitor series, extending the N-1 alkyl chain from ethyl to n-butyl has been shown to enhance occupancy of the hydrophobic lysine tunnel in HDAC isoforms, increasing potency against class I HDACs while modulating class IIb selectivity [1]. The n-butyl substitution increases the calculated logP by approximately 0.8–1.0 log units relative to the N-ethyl congener, altering cellular permeability and protein binding characteristics [2]. The target compound (MW 400.52) has a 28 Da higher molecular weight than the N-ethyl analog, a deliberate design choice for optimizing target residence time.

HDAC inhibitor isoform selectivity SAR

C-6 Acetamide Side Chain Differentiation: 4-Isopropylphenyl vs. Thiophene and Ethylsulfonylphenyl Analogs

The 4-isopropylphenylacetamide group at position 6 of the target compound distinguishes it from two commercially available analogs: N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide (PubChem CID available; MW 364.5) and N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide [1]. In the benzo[cd]indol-2(1H)-one BET bromodomain inhibitor series, the C-6 aryl/heteroaryl substituent has been shown to be the primary determinant of BRD4 bromodomain binding affinity, with Kd values varying over 100-fold depending on the steric and electronic properties of this group [2]. The 4-isopropylphenyl group provides a balanced combination of hydrophobic surface complementarity and steric bulk distinct from the planar thiophene ring or the polar ethylsulfonylphenyl group, predicting a differentiated BRD4 BD1/BD2 selectivity fingerprint.

BET bromodomain BRD4 inhibitor side chain SAR

Zinc-Independent HDAC Inhibition Potential: A Pharmacophore Advantage Over Hydroxamic Acid-Based Inhibitors

The benzo[cd]indol-2(1H)-one scaffold, including the target compound, lacks the hydroxamic acid or ortho-aminoanilide zinc-binding group present in approved HDAC inhibitors such as vorinostat (SAHA) and belinostat [1]. A 2021 study demonstrated that indole-acetamide-based HDAC inhibitors lacking a zinc-binding moiety achieve comparable biochemical and cellular potency to marketed HDAC inhibitors while eliminating the mutagenic and electrophilic liabilities associated with the metal-binding pharmacophore [2]. Compounds in this zinc-independent class displayed selectivity preference for HDACs 1, 2, 3, 10, and 11, and were nonmutagenic in standard assays, offering a differentiated safety profile for probe development [3].

HDAC inhibitor zinc-binding pharmacophore mutagenicity

Dual BET/HDAC Target Engagement Potential: A Scaffold-Level Differentiator from Single-Target Chemical Probes

The benzo[cd]indol-2(1H)-one scaffold has been independently validated as a ligand for both BET bromodomains (BRD4 Kd values of 124–137 nM for optimized derivatives) and HDAC enzymes [1][2]. This dual-target capacity is not shared by clinically used single-target agents: the BET inhibitor (+)-JQ1 binds BRD4 with Kd ~50–90 nM but has no HDAC activity, while vorinostat inhibits HDACs 1–3 with IC50 values of 10–50 nM but has no BET activity [3]. The target compound, by virtue of its benzo[cd]indol-2(1H)-one core decorated with an acetamide side chain, occupies a chemical space compatible with both target classes, positioning it as a chemical probe for exploring epigenetic polypharmacology.

dual inhibitor BET bromodomain HDAC polypharmacology

Recommended Research and Industrial Application Scenarios for N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide


Epigenetic Polypharmacology Probe: Dual BET/HDAC Target Deconvolution Studies

The benzo[cd]indol-2(1H)-one scaffold of this compound has been independently validated for both BET bromodomain engagement (BRD4 Kd values of 124–137 nM in optimized derivatives) and HDAC isozyme inhibition [1]. This compound can serve as a starting scaffold for designing bifunctional degraders (PROTACs) or bitopic ligands targeting the BET-HDAC epigenetic axis simultaneously, reducing the need for two separate chemical probes in combination studies [2].

HDAC Isoform Selectivity Profiling: N-1 Substituent SAR Exploration

The n-butyl N-1 substituent in this compound extends the hydrophobic lysine tunnel occupancy compared to N-ethyl or N-H analogs, a critical parameter for tuning class I vs. class IIb HDAC selectivity [1]. Procurement of this specific compound, alongside its N-ethyl and N-H comparators, enables systematic SAR studies to map the relationship between N-1 chain length and HDAC isoform selectivity in the zinc-independent inhibitor pharmacophore space [3].

Reference Standard for Screening Library Annotation and Hit Validation

As a structurally characterized member of the benzo[cd]indol-2(1H)-one chemotype, this compound (molecular formula C26H28N2O2; exact mass 400.2151 Da; InChI Key ROTWNUDNQPZXST-UHFFFAOYSA-N) can serve as an authentic reference standard for confirming the identity of hit compounds emerging from high-throughput screening campaigns against HDAC, BET, or Hedgehog pathway targets [1]. Its unique combination of N-1 butyl and C-6 4-isopropylphenylacetamide substituents provides a distinctive LC-MS and NMR fingerprint for definitive compound verification [2].

Non-Mutagenic HDAC Inhibitor Lead Optimization Starting Point

The indole-acetamide class of HDAC inhibitors, to which this compound belongs, has been demonstrated to lack the mutagenic liabilities associated with traditional zinc-binding pharmacophores such as hydroxamic acids [1]. This compound provides a non-genotoxic starting point for medicinal chemistry optimization programs where in vivo safety profiling is planned, distinguishing it from hydroxamic acid-based HDAC inhibitor leads that carry inherent Ames-positive alerts [3].

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.